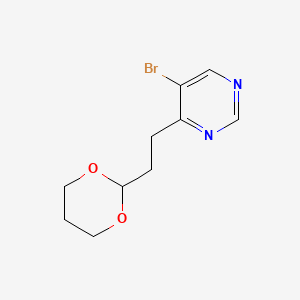
4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine is a synthetic organic compound that features a bromopyrimidine core with a 1,3-dioxane substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine typically involves the reaction of 5-bromopyrimidine with 2-(1,3-dioxan-2-yl)ethyl derivatives. One common method involves the use of 2-(1,3-Dioxan-2-yl)ethylzinc bromide in the presence of a palladium catalyst to facilitate the coupling reaction . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The 1,3-dioxane moiety can participate in coupling reactions with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Applications De Recherche Scientifique
4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine involves its interaction with specific molecular targets. The bromopyrimidine core can interact with enzymes or receptors, leading to various biological effects. The 1,3-dioxane moiety can enhance the compound’s stability and solubility, facilitating its interaction with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Dioxan-2-yl)ethylzinc bromide
- (1,3-Dioxan-2-ylethyl)magnesium bromide
- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde
Uniqueness
4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine is unique due to the presence of both the bromopyrimidine and 1,3-dioxane moieties. This combination imparts specific chemical and physical properties that are not found in other similar compounds. The bromopyrimidine core provides reactivity towards nucleophiles, while the 1,3-dioxane moiety offers stability and solubility advantages.
Propriétés
Numéro CAS |
1357095-10-3 |
|---|---|
Formule moléculaire |
C10H13BrN2O2 |
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
5-bromo-4-[2-(1,3-dioxan-2-yl)ethyl]pyrimidine |
InChI |
InChI=1S/C10H13BrN2O2/c11-8-6-12-7-13-9(8)2-3-10-14-4-1-5-15-10/h6-7,10H,1-5H2 |
Clé InChI |
SXBSQWCYFAUFBJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(OC1)CCC2=NC=NC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


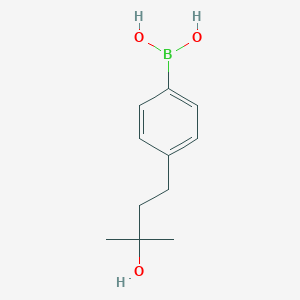

![7-[2-(3-Hydroxyocta-1,5-dienyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13984138.png)
![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid](/img/structure/B13984139.png)
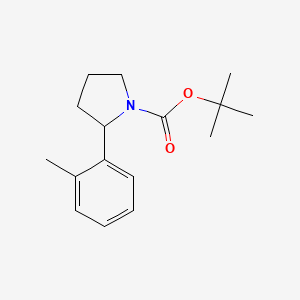
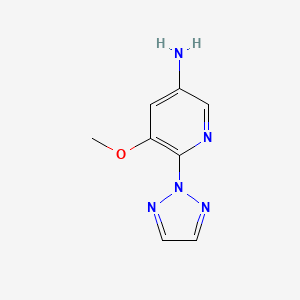
![Ethyl 8-ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13984158.png)
![4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol](/img/structure/B13984167.png)
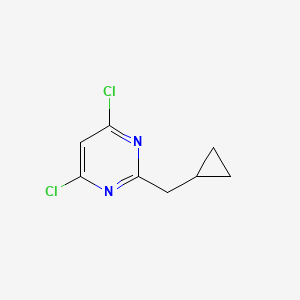
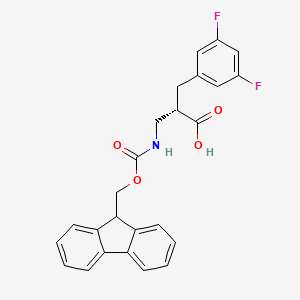

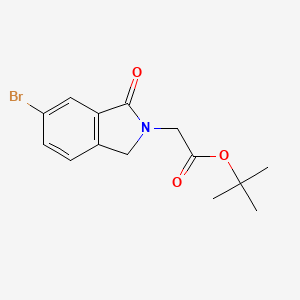
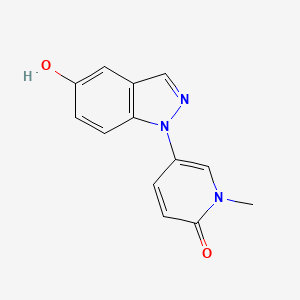
![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
